2,4-Dichloro-1,3,5-triazine

Overview

Description

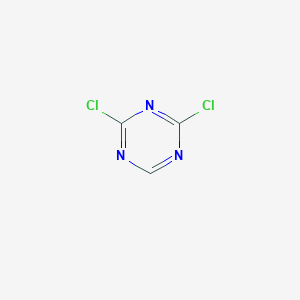

2,4-Dichloro-1,3,5-triazine (CAS: 2831-66-5) is a halogenated triazine derivative characterized by two chlorine atoms at the 2- and 4-positions of the triazine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electron-deficient triazine core, which facilitates nucleophilic substitution reactions under controlled conditions .

Preparation Methods

Historical Context and Significance of 2,4-Dichloro-1,3,5-Triazine

This compound serves as a pivotal building block in organic chemistry due to its two reactive chlorine atoms, which enable sequential substitution reactions. Unlike its trichloro counterpart (cyanuric chloride), DCT offers selectivity in functionalization, making it indispensable for synthesizing asymmetrical triazine derivatives. Early applications focused on its use in dyestuffs and herbicides, but recent advancements have expanded its utility to drug discovery and fluorous scavengers .

Synthetic Pathways for this compound

Chlorination of Cyanuric Acid

Cyanuric acid (2,4,6-trihydroxy-1,3,5-triazine) undergoes chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Partial dechlorination of cyanuric chloride under controlled conditions produces DCT. For instance, reaction with a stoichiometric deficit of a nucleophile like ammonia or methanol at low temperatures (-30°C to 0°C) selectively replaces one chlorine atom, yielding 2,4-dichloro-6-methoxy-1,3,5-triazine or analogous derivatives .

Reaction Conditions:

-

Temperature: -30°C to 25°C

-

Solvent: Benzotrifluoride (BTF) or dichloromethane (DCM)

-

Base: 2,4,6-Collidine or diisopropylethylamine (DIPEA)

Direct Synthesis from 1,3,5-Triazine

While less common, direct chlorination of 1,3,5-triazine using chlorine gas in the presence of a Lewis acid catalyst (e.g., AlCl₃) has been reported. This method requires stringent temperature control to prevent over-chlorination and is limited by the commercial availability of 1,3,5-triazine .

Functionalization and Derivative Synthesis

Nucleophilic Substitution Reactions

DCT reacts with amines, alcohols, and thiols to form monosubstituted or disubstituted triazines. For example, in the synthesis of N-(4-chloro-1,3,5-triazin-2-yl)-1H-indol-4-amine (Compound 4 ), 4-aminoindole reacts with DCT in anhydrous DCM using DIPEA as a base. The reaction proceeds at room temperature, selectively substituting the 4-chloro position while retaining the 2-chloro group for further functionalization .

Representative Procedure:

-

Reactants: 4-Aminoindole (1 equiv), DCT (1 equiv), DIPEA (2 equiv)

-

Solvent: Anhydrous DCM

-

Conditions: 12 hours at 0°C

-

Workup: Acidic aqueous extraction, column chromatography (hexane:ethyl acetate, 7:3)

Fluorous Scavenger Applications

Fluorous DCT derivatives, such as 1H,1H,2H,2H,3H,3H-perfluoroundecyl-substituted triazines, are synthesized by reacting DCT with perfluorinated alcohols or thiols. These compounds serve as efficient scavengers for amines and thiols in solution-phase parallel synthesis, enabling purification via fluorous solid-phase extraction (F-SPE) .

Analytical Characterization

Spectroscopic Data

-

¹H NMR: DCT derivatives exhibit characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and NH groups (δ 10.5–11.5 ppm). For example, Compound 1 (4-[(4-chloro-1,3,5-triazin-2-yl)oxy]-1H-indole) shows a singlet at δ 11.43 ppm for the indole NH and a triazine proton at δ 8.95 ppm .

-

¹³C NMR: Triazine carbons appear between δ 164–172 ppm, while indole carbons resonate at δ 98–145 ppm .

-

IR Spectroscopy: Stretching vibrations for C-Cl bonds are observed at 740–810 cm⁻¹, and NH stretches appear at 3150–3415 cm⁻¹ .

Melting Points and Stability

DCT derivatives exhibit high thermal stability, with melting points exceeding 150°C. For instance, Compound 2 (5-[(4-chloro-1,3,5-triazin-2-yl)oxy]-1H-indole) melts at 207.3–212.6°C, while diamino-substituted derivatives like Compound 11 decompose above 350°C .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale DCT synthesis faces hurdles such as:

-

Regioselectivity Control: Ensuring mono- vs. disubstitution requires precise stoichiometry and temperature modulation.

-

Toxic Byproducts: Chlorinated intermediates necessitate rigorous waste management to mitigate environmental impact .

Green Chemistry Alternatives

Recent patents emphasize replacing toxic chlorinating agents (e.g., PCl₅) with catalytic systems using ionic liquids or microwave-assisted reactions to improve yield and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-1,3,5-triazine primarily undergoes nucleophilic substitution reactions. The chlorine atoms in the compound can be replaced by various nucleophiles, including amines, alcohols, and thiols .

Common Reagents and Conditions:

Alcohols and Thiols: These reactions often require the use of a catalyst or a base to facilitate the substitution process.

Major Products: The major products formed from these reactions are substituted triazines, which can have various functional groups depending on the nucleophile used. For example, the reaction with aniline produces 2,4-dichloro-6-phenyl-1,3,5-triazine .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of DCT derivatives as anticancer agents. For instance, novel 1,3,5-triazine nitrogen mustards have shown significant cytotoxicity against human colon cancer cell lines (DLD-1 and HT-29) through apoptosis induction. The most effective derivative demonstrated a dose-dependent cytotoxic effect and may serve as a candidate for further development as a chemotherapeutic agent against colorectal cancer .

Antiviral Properties

DCT derivatives have also been evaluated for antiviral activities. A study focusing on 2,4,6-trisubstituted triazines revealed that certain compounds exhibited significant antiviral effects against herpes simplex virus type 1 (HSV-1). The most promising derivative showed a high selectivity index, indicating its potential as an antiviral drug .

Enzyme Inhibition

Compounds based on the triazine structure have been identified to inhibit key enzymes involved in cellular processes. For instance, triazine derivatives can inhibit phosphatidylinositol 3-kinases (PI3K), which play a crucial role in cancer cell proliferation . Additionally, some derivatives are known to inhibit histone deacetylases and topoisomerases, contributing to their anticancer properties .

Agricultural Applications

Herbicides

DCT is utilized in the synthesis of herbicides due to its ability to disrupt plant growth through selective inhibition of specific biochemical pathways. The chlorinated triazine derivatives are particularly effective against broadleaf weeds while being less harmful to cereal crops .

Materials Science

Polymer Chemistry

In materials science, DCT serves as a building block for synthesizing polymers with enhanced properties. Its ability to undergo nucleophilic aromatic substitution reactions allows for the modification of polymer structures, leading to materials with tailored functionalities for specific applications .

Chemical Synthesis

DCT is employed as an intermediate in various chemical syntheses due to its reactive chlorinated sites. It can facilitate the formation of diverse chemical entities through nucleophilic substitutions:

| Compound Type | Reaction Type | Example Derivative |

|---|---|---|

| Triazine Derivatives | Nucleophilic Substitution | 2-Chloro-4-methoxy-6-(NH-Aib-Ala-OMe)-1,3,5-triazine |

| Alkoxy-Amino Triazines | Antiviral Activity | C3-symmetrical trialkoxy-TAZ derivative |

| Dendritic Structures | Polymer Modification | N,N-Diisopentyl-6-phenoxy-1,3,5-triazine |

Case Studies

- Cytotoxicity Study : A series of triazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The findings indicated that specific substitutions on the triazine ring significantly enhanced anticancer activity .

- Antiviral Evaluation : The antiviral activity of newly designed triazine derivatives was assessed against HSV-1. The results demonstrated that certain derivatives could effectively inhibit viral replication with minimal cytotoxicity to host cells .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1,3,5-triazine involves its reactivity towards nucleophiles. The compound’s chlorine atoms are highly reactive and can be readily replaced by various nucleophiles, leading to the formation of substituted triazines. These reactions often involve the formation of covalent bonds between the triazine ring and the nucleophile, resulting in the creation of new chemical entities with diverse properties .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Comparison with Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Cyanuric chloride (2,4,6-Trichloro-1,3,5-triazine) is the fully chlorinated triazine analog. Key differences include:

| Property | 2,4-Dichloro-1,3,5-triazine | Cyanuric Chloride |

|---|---|---|

| Reactivity | Two reactive Cl atoms; 4-Cl > 2-Cl | Three reactive Cl atoms; 4-Cl > 2,6-Cl |

| Steric Effects | Lower steric hindrance at 6-position | Higher steric hindrance due to three Cl atoms |

| Applications | Selective drug intermediates | Bulk synthesis of herbicides, dyes |

| Substitution Flexibility | Allows mono- or di-substitution | Typically tri-substituted products |

Example : In antimicrobial bis-mTQAS synthesis, cyanuric chloride produces trisubstituted products, while this compound yields disubstituted derivatives due to steric and electronic factors .

Comparison with 2,4-Dichloro-6-methoxy-1,3,5-triazine

The methoxy group at the 6-position modifies reactivity and steric properties:

| Property | This compound | 2,4-Dichloro-6-methoxy-1,3,5-triazine |

|---|---|---|

| Electrophilicity | Higher (Cl at 6-position) | Reduced (electron-donating OCH3 group) |

| Steric Hindrance | Moderate | Lower (OCH3 smaller than Cl) |

| Synthetic Use | Preferred for sequential substitution | Used when reduced reactivity is required |

Example : The methoxy derivative improves yields in quaternary ammonium salt synthesis by minimizing steric clashes during nucleophilic substitution .

Carbonic Anhydrase Inhibition

Derivatives of this compound exhibit enhanced inhibition of bovine carbonic anhydrase II (bCA II) compared to parent sulfa drugs:

| Compound | IC50 (μM) | Enhancement vs. Parent Drug |

|---|---|---|

| Sulfadiazine (1b) | 105.3 | Baseline |

| Triazine-derivative (1a) | 1.49 | 70-fold improvement |

The triazine moiety occupies a hydrophilic pocket adjacent to the active site, improving binding affinity .

Antimicrobial Activity

Bis-morpholino triazine quaternary ammonium salts (bis-mTQAS) derived from this compound show broad-spectrum activity:

| Strain | MIC (μg/mL) | Mechanism |

|---|---|---|

| E. coli (Gram-negative) | 8–16 | Disruption of cell membrane |

| S. aureus (Gram-positive) | 4–8 | Interference with cell wall synthesis |

The disubstituted triazine core balances lipophilicity and charge distribution, enhancing membrane penetration .

Biological Activity

2,4-Dichloro-1,3,5-triazine (DCT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

DCT can be synthesized through various methods, typically involving the chlorination of cyanuric chloride or through reactions with amines. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activity. For instance, DCT can react with amino acids to form amino acid derivatives that display selective inhibition of monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism .

1. Antimicrobial Properties

DCT has shown promising antimicrobial activity against various pathogens. Research indicates that triazine derivatives exhibit significant antibacterial and antifungal properties. For example, studies have demonstrated that certain DCT derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

The compound has been investigated for its anticancer potential. Triazine derivatives have been reported to act as VLA-4 integrin antagonists and exhibit anti-inflammatory properties, which are crucial in cancer therapy. The inhibition of specific pathways involved in tumor growth and metastasis has been linked to these compounds .

3. Inhibition of Monoamine Oxidase

DCT derivatives have shown selective inhibition of MAO-A over MAO-B, which is relevant for treating mood disorders. Compounds derived from DCT demonstrated comparable MAO-A inhibitory activity to the standard clorgyline without significant acute toxicity . This selectivity is particularly important in developing treatments for depression and anxiety.

Case Study 1: MAO Inhibition

A study synthesized several DCT derivatives and evaluated their MAO inhibitory activity. Compounds such as N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acids were tested for their ability to inhibit MAO-A and MAO-B. The results indicated that specific substitutions on the triazine ring could enhance selectivity and potency against MAO-A .

| Compound ID | Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| 7 | DCT Derivative | 0.15 | 0.45 |

| 18 | DCT Derivative | 0.10 | 0.50 |

| 25 | DCT Derivative | 0.12 | 0.55 |

Case Study 2: Antimicrobial Activity

In another study, a series of DCT derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Candida albicans .

| Compound ID | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | Staphylococcus aureus | 8 |

| B | Escherichia coli | 16 |

| C | Candida albicans | 4 |

The mechanisms underlying the biological activities of DCT involve several pathways:

- Monoamine Oxidase Inhibition : By inhibiting MAO-A, DCT enhances levels of serotonin and norepinephrine in the brain, potentially alleviating symptoms of depression.

- Antimicrobial Action : The exact mechanisms are still under investigation; however, disruption of bacterial cell wall synthesis and interference with metabolic pathways are likely involved.

- Anticancer Effects : The anti-inflammatory properties may reduce tumor growth by inhibiting angiogenesis and metastasis.

Q & A

Basic Research Questions

Q. What are the standard procedures for synthesizing 2,4-dichloro-1,3,5-triazine derivatives, and how can reaction yields be optimized?

- Methodology :

- Stepwise substitution : Start with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the base scaffold. The reactivity of chlorine atoms decreases sequentially (positions 4 > 2 > 6), allowing controlled substitution .

- Optimizing yields : Use polar aprotic solvents (e.g., DMSO) and reflux conditions (18–24 hours) for nucleophilic substitution. Purification via recrystallization (water-ethanol mixtures) improves purity, as seen in hydrazide-derived triazole syntheses (65% yield) .

- Key parameters : Monitor temperature (0–5°C for primary substitutions) and stoichiometry to avoid over-substitution .

Q. How is nucleophilic aromatic substitution (SNAr) applied to modify the triazine scaffold?

- Methodology :

- Reagent selection : Use nucleophiles like amines, alcohols, or thiols. For example, phenoxy groups can be introduced via reaction with phenol derivatives under reflux .

- Solvent effects : SNAr proceeds efficiently in aprotic solvents (e.g., THF, DCM) with mild bases (e.g., NaHCO₃) to neutralize HCl byproducts .

- Kinetic vs. thermodynamic control : Sequential substitution at different temperatures (e.g., 0°C for first Cl, room temperature for subsequent steps) ensures regioselectivity .

Q. What spectroscopic and analytical methods are recommended for characterizing triazine derivatives?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns. For example, downfield shifts in ¹H NMR (δ 7.0–8.5 ppm) indicate aromatic substituents .

- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, as demonstrated for 3-(4,6-dichloro-triazinyl)-oxazolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weights, especially for electron-deficient triazines prone to fragmentation .

Advanced Research Questions

Q. How do solvent and base selection influence the efficiency of amide bond formation using this compound as a coupling agent?

- Methodology :

- Solvent polarity : Polar solvents (e.g., DMF, acetonitrile) enhance reactivity by stabilizing transition states. Non-polar solvents (e.g., toluene) reduce side reactions in sterically hindered systems .

- Base compatibility : Tertiary amines (e.g., N-methylmorpholine) improve yields by scavenging HCl without competing with nucleophiles. Avoid strongly basic conditions (e.g., NaOH), which may hydrolyze the triazine core .

- Case study : CDMT (2-chloro-4,6-dimethoxy-triazine) shows higher coupling efficiency in THF compared to DCM due to better solubility of intermediates .

Q. What strategies mitigate competing side reactions when introducing multiple substituents to the triazine core?

- Methodology :

- Protection-deprotection : Temporarily block reactive sites using acid-labile groups (e.g., tert-butoxycarbonyl) for sequential functionalization .

- Steric control : Bulky substituents (e.g., diphenyl groups) at positions 4 and 6 reduce reactivity at position 2, enabling selective modifications .

- Kinetic monitoring : Use in situ FTIR or HPLC to track substitution progress and halt reactions at intermediate stages .

Q. How can data contradictions in reaction outcomes be resolved when varying substituents on the triazine ring?

- Methodology :

- Electronic effects analysis : Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, accelerating SNAr. Compare Hammett σ values to correlate substituent effects with reaction rates .

- Solvent-basicity interplay : Conflicting yields in similar reactions may arise from mismatched solvent-base pairs. For example, CDMT couplings in THF with N-methylmorpholine achieve >80% yields, whereas DCM with Et₃N drop to 50% due to poor solubility .

- Cross-validation : Reproduce results using alternative characterization (e.g., XRD vs. NMR) to rule out analytical artifacts .

Q. What are the design considerations for using triazine derivatives in electron transport materials (e.g., OLEDs)?

- Methodology :

- Bandgap engineering : Introduce electron-deficient substituents (e.g., Cl, CN) to lower LUMO levels, enhancing electron mobility. For example, 2-chloro-4,6-diphenyl-triazine shows a bandgap of 3.1 eV, suitable for OLED electron transport layers .

- Thermal stability : Assess melting points (e.g., 138–140°C for diphenyl derivatives) and decomposition temperatures via TGA to ensure compatibility with device fabrication .

- Solution-processability : Modify triazines with alkyl chains (e.g., methoxy groups) to improve solubility in organic solvents without sacrificing charge transport .

Q. Safety and Handling

Q. What safety protocols should be followed when handling this compound derivatives in laboratory settings?

- Methodology :

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as triazines can cause irritation .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .

Properties

IUPAC Name |

2,4-dichloro-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3/c4-2-6-1-7-3(5)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRXVBREYFZQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274598 | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2831-66-5 | |

| Record name | Dichloro-s-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2831-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.